(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

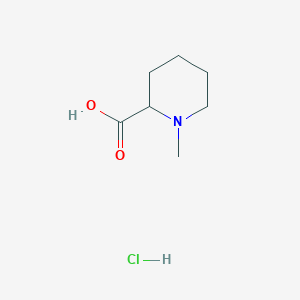

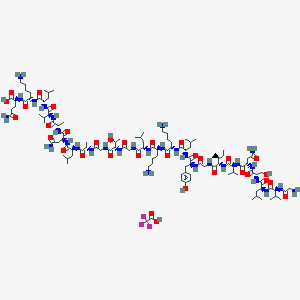

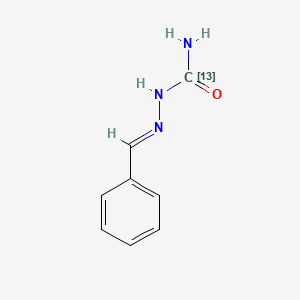

(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate is a useful research compound. Its molecular formula is C9H18N2O6 and its molecular weight is 250.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Hydrogen Bonding

The crystal structures of diastereomeric salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid have been studied. These salts form well-defined hydrogen tartrate chains linked into two-dimensional sheets via hydrogen bonds, resulting in layer structures with varying stabilities and intermolecular hydrogen bonds (Katagiri, Morimoto, & Sakai, 2010).

Synthons Cooperation and Crystal Structures

Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids demonstrate the role of classical hydrogen bonds and weak interactions in enhancing crystal structures. These compounds exhibit diverse 3D net supramolecular architectures, highlighting the significance of hydrogen-bond interactions in directing crystal formation (Yang et al., 2015).

Catalysis in Organic Synthesis

An N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed to catalyze the Gewald reaction, a method used in organic synthesis. This catalyst demonstrates high yields, excellent recyclability, and reusability, highlighting its potential in synthesizing complex organic compounds (Ma et al., 2012).

In Vitro Metabolism Studies

Studies on the metabolism of related compounds, like 4-methylpiperazine-1-carbodithioc acid ester hydrochloride, in rat bile have been conducted using high-performance liquid chromatography and mass spectrometry. These studies are crucial for understanding the metabolic pathways and potential therapeutic applications of related compounds (Jiang et al., 2007).

Alkylation in Amino Acid Synthesis

The alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives provides a convenient approach to synthesize both (S)- and (R)-alanine, demonstrating the compound's utility in amino acid synthesis and its potential in pharmaceutical applications (Orena, Porzi, & Sandri, 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDZALERPTKN-VEKTXOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)